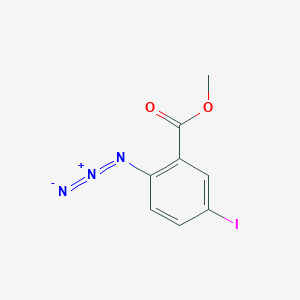![molecular formula C26H26O2 B12572031 4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene CAS No. 185310-26-3](/img/structure/B12572031.png)
4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene is a chemical compound with the molecular formula C28H28O2 It is a derivative of binaphthalene, where two naphthalene units are connected through a central bond, and each naphthalene unit is substituted with an isopropoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene typically involves the reaction of 4,4’-dihydroxy-1,1’-binaphthalene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4,4’-dihydroxy-1,1’-binaphthalene+2isopropyl bromideK2CO3,DMF4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene rings.
Aplicaciones Científicas De Investigación
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular interactions and binding studies with biological macromolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with proteins, enzymes, or other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with similar isopropoxy groups but different core structure.
1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate: Another compound with isopropoxy groups but different functional groups and core structure.
Uniqueness
4,4’-Bis[(propan-2-yl)oxy]-1,1’-binaphthalene is unique due to its binaphthalene core structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous, such as in the synthesis of chiral ligands and catalysts.
Propiedades
Número CAS |
185310-26-3 |
|---|---|
Fórmula molecular |
C26H26O2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-propan-2-yloxy-4-(4-propan-2-yloxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C26H26O2/c1-17(2)27-25-15-13-21(19-9-5-7-11-23(19)25)22-14-16-26(28-18(3)4)24-12-8-6-10-20(22)24/h5-18H,1-4H3 |
Clave InChI |
LMJKLVBYBGKLKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
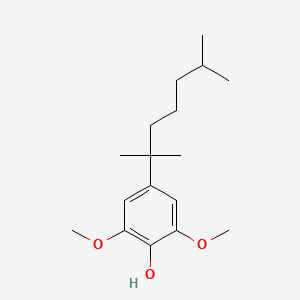
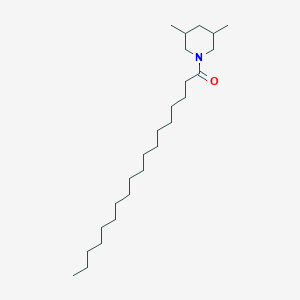
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
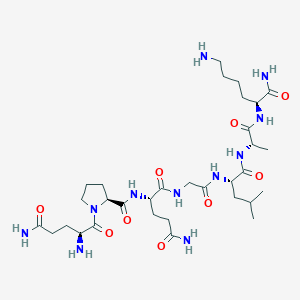

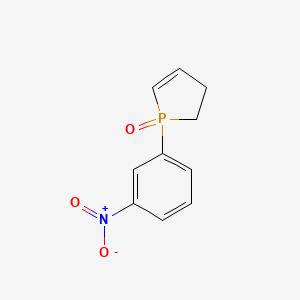
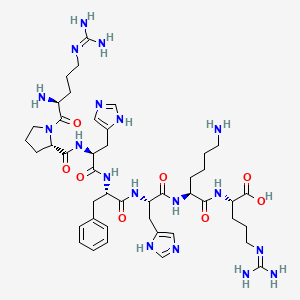
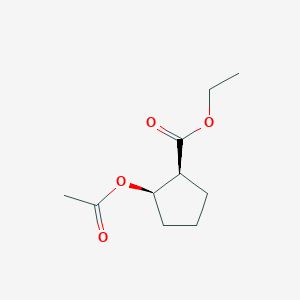
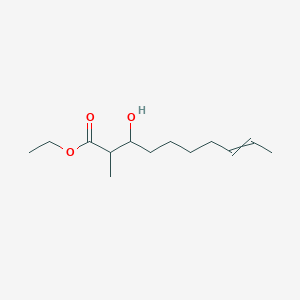

![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
